Methyl 2-(hydroxymethyl)acrylate, also known as methyl methacrylate (MMA) hydroxymethyl ester, is a small organic molecule with the formula C₅H₈O₃. It can be synthesized through various methods, including the reaction of methacrylic acid with methanol in the presence of an acid catalyst [].
MMA hydroxymethyl ester has been investigated for its ability to undergo polymerization, a process where individual molecules (monomers) link together to form a larger molecule (polymer). Studies have shown that this molecule can readily participate in both free radical and controlled radical polymerization reactions, leading to the formation of well-defined polymers with diverse functionalities [].
Research suggests that MMA hydroxymethyl ester possesses properties that make it potentially valuable in the field of biomedicine. Its ability to degrade under specific environmental conditions (biodegradability) and its compatibility with certain biological systems have sparked interest in its use for developing drug delivery systems, biocompatible materials, and tissue engineering applications [, ].
MHA is a synthetic compound, not readily found in nature. It holds significance in scientific research for two primary reasons:
MHA acts as a monomer, a building block for the creation of polymers. When polymerized, MHA can participate in the formation of various functional polymers with potential applications in adhesives, coatings, and biomaterials [1].
Studies suggest MHA exhibits antifungal activity against filamentous fungi like Aspergillus and Penicillium [2]. However, the exact mechanism of this antifungal action remains unclear and requires further investigation.
MHA possesses a unique structure with several key features:
It contains an acrylate functional group (CH₂=CH-C=O), responsible for its reactivity in polymerization reactions [1]. The double bond (C=C) allows for the formation of covalent linkages with other molecules during polymerization.
The presence of an ester group (C-O-C=O) contributes to its polarity and influences its solubility and reactivity [1].
The hydroxyl group (OH) provides a site for potential chemical modifications and can participate in hydrogen bonding with other molecules.
The combination of the acrylate and hydroxyl groups creates a bifunctional molecule, allowing MHA to participate in various reactions and potentially interact with different functional groups in other molecules.
The synthesis of MHA can be achieved through the reaction of methyl cinnamate (a cinnamon-derived ester) with hydroxymethyl chloride [2].
C6H5CH=CHCOOMe + CH₂OHCl → C5H7O3 + HCl
(Methyl cinnamate) (Hydroxymethyl chloride) (MHA) (Hydrochloric acid)
MHA readily undergoes polymerization reactions, forming various polymers depending on the reaction conditions and co-monomers used [1]. The specific reaction pathway and product details require further study based on the chosen polymerization method.
MHA can decompose under high temperatures or in the presence of strong acids or bases. The exact decomposition products depend on the reaction conditions and may include volatile organic compounds, carbon dioxide, and water.
MHA has been shown to act as a catalyst for the reaction between phosphites and acid chlorides to form acid derivatives, useful in polyester and other polymer production [2]. More research is needed to fully elucidate the mechanism of this catalytic activity.
The exact mechanism by which MHA exerts its antifungal activity remains unclear. While studies suggest it inhibits the growth of certain fungi, further research is needed to determine the specific cellular targets or pathways involved [2].
MHA can pose some safety hazards:
Methyl 2-(hydroxymethyl)acrylate is reactive due to its double bond and hydroxyl group. Key reactions include:
While specific biological activities of methyl 2-(hydroxymethyl)acrylate are not extensively documented, compounds with similar structures often exhibit antimicrobial properties and can act as intermediates in the synthesis of biologically active molecules. The presence of the hydroxymethyl group may enhance interactions with biological targets, potentially leading to pharmacological applications.
Several methods are available for synthesizing methyl 2-(hydroxymethyl)acrylate:
Methyl 2-(hydroxymethyl)acrylate has diverse applications:
Interaction studies involving methyl 2-(hydroxymethyl)acrylate focus primarily on its reactivity with other functional groups. Its hydroxyl group allows it to engage in hydrogen bonding, which can affect its solubility and interaction with biological systems. Additionally, studies may explore its compatibility with various solvents and other monomers used in polymer formulations.
Methyl 2-(hydroxymethyl)acrylate shares structural similarities with several compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl Acrylate | CH=C(COOCH) | Simpler structure; lacks hydroxymethyl group |
Hydroxyethyl Acrylate | CH=C(COOCHCH) | Contains an ethylene glycol moiety; more polar |
Glycidyl Methacrylate | CH=C(COOCH)O | Contains an epoxy group; used for cross-linking |
2-Hydroxypropyl Methacrylate | CH=C(COOCH(CH)OH) | Contains a propanol moiety; enhances water solubility |
Methyl 2-(hydroxymethyl)acrylate is unique due to its combination of both acrylate functionality and a hydroxymethyl group, providing enhanced reactivity and potential for diverse applications in polymer chemistry compared to these similar compounds.
The esterification of methacrylic acid with methanol represents one of the most common routes to methyl methacrylate derivatives. For the synthesis of methyl 2-(hydroxymethyl)acrylate, this process typically serves as the first step before hydroxymethylation. Research by Ran et al. demonstrates that this reaction can be effectively catalyzed by NKC-9 resin, a cation-exchange resin with sulfonate groups, in a stainless stirred batch reactor.
The reaction kinetics are influenced by several key parameters:
A kinetic model based on the Langmuir–Hinshelwood mechanism has been developed for this reaction, wherein methacrylic acid and methanol are considered to be uniformly adsorbed on the catalyst surface. This model provides important insights for process optimization.
Alternative catalysts such as heteropolyacids (H₃PW₁₂O₄₀ or H₃MoW₁₂O₄₀) have also demonstrated effectiveness for this reaction. Studies by Witczak et al. have shown that when using these catalysts at concentrations between 14.4 and 57.7 mol/m³, at temperatures from 316 to 333 K, and with initial molar ratios of reactants from 3 to 10, the kinetic equations developed have a non-elementary form, and the order of the reaction is a fraction.
Table 1: Comparison of Catalysts for Methacrylic Acid Esterification
Catalyst | Operating Temperature (K) | Catalyst Concentration | Reaction Order | Advantages |
---|---|---|---|---|
NKC-9 resin | 298-353 | 5-10% w/w | Pseudo-first order | Reusable, high conversion |
H₃PW₁₂O₄₀ | 316-333 | 14.4-57.7 mol/m³ | Fractional | High activity, water-tolerant |
H₃MoW₁₂O₄₀ | 316-333 | 14.4-57.7 mol/m³ | Fractional | High selectivity |
The hydroxymethylation of alkyl acrylates with formaldehyde represents a direct route to 2-(hydroxymethyl)acrylates. This approach typically employs DABCO (1,4-diazabicyclo-[2.2.2]-octane) as a catalyst. According to the patent literature, the reaction involves mixing an alkyl acrylate (preferably methyl or ethyl acrylate) with paraformaldehyde and DABCO, followed by stirring at room temperature for approximately 5-10 days.
The product mixture typically consists of:
Purification methods include:
The overall yield based on the limiting reagent generally ranges from 30-40%.
An alternative approach involves the dropwise addition of an aqueous formaldehyde solution to a reaction system containing acrylate and DABCO. This method can provide better control over the reaction and potentially higher yields.
Triphenylphosphine (PPh₃) serves as an important catalyst in various synthetic routes to methyl 2-(hydroxymethyl)acrylate. One method involves mixing triphenylphosphine with a catalyst and solvent, followed by the dropwise addition of 2-methyl bromoacetate to the reaction mixture. Triphenylphosphine's effectiveness as a catalyst stems from its properties as a versatile organophosphorus compound widely used in organic synthesis.
An alternative approach involves the conversion of methyl 2-(bromomethyl)acrylate to methyl 2-(hydroxymethyl)acrylate. The bromination can be achieved by reacting methyl 2-(hydroxymethyl)acrylate with N-bromosuccinimide in the presence of dimethyl sulfide. According to reported procedures, this involves:
This method yields approximately 89% of methyl 2-(bromomethyl)acrylate, which can then be converted to the target hydroxymethyl derivative.
Recent advances in green chemistry have led to the development of enzymatic methods for hydroxymethylation. One promising approach involves the chemoenzymatic hydroxymethylation of carboxylic acids through a tandem stereodivergent biocatalytic aldol reaction and chemical decarboxylation.
This strategy comprises:
This method offers significant advantages:
This approach represents a versatile alternative route to chiral 2-substituted 3-hydroxycarboxylic esters, including derivatives of methyl 2-(hydroxymethyl)acrylate.
Industrial production of methyl 2-(hydroxymethyl)acrylate requires careful optimization to achieve high yields and purity. A process for producing high-purity hydroxyalkyl (meth)acrylates has been developed that achieves purity levels greater than 98%. This process involves:
Another approach for optimizing methyl methacrylate and methacrylic acid synthesis involves the combined condensation and esterification of methyl propionate and propionic acid with formaldehyde and methanol. This process employs a silica-supported boron-phosphorus-oxide catalyst promoted by oxides of tungsten and zirconium.
Table 2: Process Parameters for Optimized Methyl 2-(hydroxymethyl)acrylate Production
Parameter | Optimal Range | Effect on Yield | Effect on Purity |
---|---|---|---|
Temperature | 50-69°C | Increased temperature accelerates reaction but may promote side reactions | Higher temperatures reduce purity |
Alkylene oxide feed rate | 0.12-1.23 mol/mol/h | Higher rates increase productivity but may reduce selectivity | Lower rates generally improve purity |
Cooling timing | After 35% addition | Prevents runaway reactions | Reduces byproduct formation |
Catalyst concentration | 0.5-2% w/w | Higher concentrations increase rate | May promote side reactions at high concentrations |
Corrosive;Acute Toxic;Irritant